molecular formula C19H18N6O3S3 B2568128 N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 872594-68-8

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B2568128
CAS No.: 872594-68-8
M. Wt: 474.57
InChI Key: OLLHUJDPFSNKKD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the amine and carboxylic acid groups could participate in acid-base reactions, and the thiazole ring might undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be influenced by its molecular structure. For example, the presence of polar functional groups might increase its solubility in polar solvents.

Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Research on imidazole derivatives, including compounds with structural motifs related to the query compound, has shown promise in antitumor activities. These studies involve compounds that have passed preclinical testing stages, indicating the potential for new antitumor drugs and compounds with various biological properties (M. Iradyan, N. Iradyan, F. Arsenyan, G. M. Stepanyan, 2009).

Stereochemistry and Pharmacological Profile

Research into the stereochemistry of compounds similar to the query indicates that the configuration of stereocenters significantly influences their biological properties. This has implications for drug design, suggesting that optimizing stereochemistry could enhance pharmacological profiles (G. Veinberg, Edijs Vavers, N. Orlova, et al., 2015).

Antitubercular Activity

Modifications of structures related to the query compound have demonstrated significant antitubercular activity. These modifications include evaluating various derivatives for their efficacy against tuberculosis, highlighting the role of structural optimization in enhancing antibacterial activity (M. Asif, 2014).

Heterocyclic Systems and Pharmacological Activity

The study of 1,3,4-thiadiazole and related heterocyclic systems has revealed a wide range of pharmacological potentials, including antimicrobial, anti-inflammatory, and antitumor activities. This suggests that compounds featuring these heterocycles, potentially including the query compound, could be valuable in medicinal chemistry (M. Lelyukh, 2019).

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives, sharing some structural similarities with the query compound, have shown a range of biological activities. This includes antibacterial activity, indicating the potential for these compounds in addressing antibiotic resistance (B. K. Tiwary, Kiran Pradhan, A. Nanda, R. Chakraborty, 2016).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to the development of new drugs or other useful compounds .

Properties

IUPAC Name

N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3S3/c1-11-9-29-17(20-11)21-14(26)10-30-19-24-23-18(31-19)22-16(28)12-7-15(27)25(8-12)13-5-3-2-4-6-13/h2-6,9,12H,7-8,10H2,1H3,(H,20,21,26)(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLHUJDPFSNKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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